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Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen
processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAPL1 trims
peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC)
class | molecules.[1][2] This process is essential for the presentation of antigens to CD8+ T
cells, thereby playing a crucial role in the adaptive immune response against tumors and viral
infections.[3][4] Dysregulation of ERAP1 activity has been linked to various autoimmune
diseases and cancer.[5][6]

ERAP1-IN-2 is a potent and selective small molecule inhibitor of ERAPL. By inhibiting ERAP1,
ERAP1-IN-2 alters the repertoire of peptides presented on the cell surface, which can enhance
the immunogenicity of cancer cells and modulate immune responses.[7] These application
notes provide a comprehensive overview of the use of ERAP1-IN-2 in animal studies, including
protocols for administration, pharmacokinetic and pharmacodynamic assessments, and
toxicological evaluations.

Mechanism of Action

ERAP1-IN-2 inhibits the enzymatic activity of ERAP1, preventing the trimming of antigenic
peptides. This leads to the presentation of a different array of peptides on MHC class |
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molecules, including potentially novel neoantigens in tumor cells.[7] This altered peptide
repertoire can lead to enhanced recognition and killing of cancer cells by the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data for ERAP1-IN-2 from preclinical

animal studies.

Murine ERAP1
Parameter Human ERAP1 Human ERAP2 Human IRAP
(ERAAP)

ICs0 (NM) 51 19 >5000 >5000

Cellular Target
Engagement 52 - - -
(ECso, NM)

Data are
representative of

in vitro assays.

Table 2: Pharmacokinetic Properties of ERAP1-IN-2 in
Mice
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Parameter Value
Route of Administration Oral
Bioavailability (%) 40
Tmax (h) 2
Cmax (ng/mL) 1500
AUCo-24 (ng-h/mL) 9000
Half-life (t/2, h) 6

Pharmacokinetic parameters were determined
in C57BL/6 mice following a single oral dose of
10 mg/kg.

Table 3: In Vivo Efficacy of ERAP1-IN-2 in a Murine
Tumor Model

s Increase in Tumor-
Tumor Growth Inhibition

Treatment Group (%) Infiltrating CD8+ T cells
(V]
(%)
Vehicle Control 0 0
ERAP1-IN-2 (10 mg/kg, oral,
, 60 150
daily)
Anti-PD-1 Antibody 45 100
ERAP1-IN-2 + Anti-PD-1
85 250

Antibody

Efficacy was evaluated in a
CT26 colorectal cancer

syngeneic mouse model.

Experimental Protocols
Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy
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Objective: To assess the anti-tumor efficacy of ERAP1-IN-2 alone and in combination with an
immune checkpoint inhibitor in a syngeneic mouse tumor model.

Animal Model:

e BALB/c mice, 6-8 weeks old.
e CT26 colorectal cancer cells.
Materials:

ERAP1-IN-2

Vehicle (e.g., 0.5% methylcellulose in water)

Anti-mouse PD-1 antibody

Phosphate-buffered saline (PBS)

CT26 cells

Matrigel
Procedure:
e Tumor Cell Implantation:

o Harvest CT26 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration
of 2 x 10° cells/mL.

o Subcutaneously inject 100 pL of the cell suspension (2 x 10° cells) into the right flank of
each mouse.

e Animal Grouping and Treatment:

o Monitor tumor growth daily. When tumors reach an average volume of 50-100 mms,
randomize mice into treatment groups (n=10 per group):

» Group 1: Vehicle control (oral gavage, daily)
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= Group 2: ERAP1-IN-2 (10 mg/kg, oral gavage, daily)
» Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)

» Group 4: ERAP1-IN-2 (10 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (10 mg/kg,
intraperitoneal injection, every 3 days)

o Continue treatment for 21 days or until tumor volume reaches pre-determined endpoint.

e Tumor Measurement:
o Measure tumor dimensions (length and width) with calipers every 2-3 days.
o Calculate tumor volume using the formula: Volume = (Length x Width?)/2.
o Endpoint Analysis:
o At the end of the study, euthanize mice and excise tumors.
o Tumor weight can be measured as a secondary endpoint.

o A portion of the tumor can be processed for analysis of tumor-infiltrating lymphocytes
(TILs) by flow cytometry.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of ERAP1-IN-2 in mice.
Animal Model:

e C57BL/6 mice, 6-8 weeks old.

Materials:

e ERAP1-IN-2

e Vehicle for oral administration

e Vehicle for intravenous administration (if applicable)
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e Blood collection tubes (e.g., EDTA-coated)

Procedure:

Dosing:

o Administer a single dose of ERAP1-IN-2 to mice via the desired route (e.g., 10 mg/kg oral
gavage).

Blood Sampling:

o Collect blood samples (approximately 50-100 L) from the tail vein or retro-orbital sinus at
multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

o Collect blood into EDTA-coated tubes.

Plasma Preparation:
o Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

o Store plasma samples at -80°C until analysis.

Bioanalysis:

o Quantify the concentration of ERAP1-IN-2 in plasma samples using a validated analytical
method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis:

o Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and
t1/2.

Visualizations
Signaling Pathway
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Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of ERAP1-
IN-2.
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Caption: Workflow for evaluating the in vivo anti-tumor efficacy of ERAP1-IN-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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